molecular formula C18H15ClFNO4S B2845732 1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one CAS No. 1797171-77-7

1'-((3-chloro-4-fluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one

Cat. No. B2845732
CAS RN: 1797171-77-7
M. Wt: 395.83
InChI Key: APNOALFNQRYRDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that likely contains a spiro[isobenzofuran-1,4’-piperidin]-3-one core structure, which is a type of spirocyclic compound (a class of organic compounds featuring a ring structure in which two rings share a single atom). The compound also seems to have a sulfonyl functional group attached to a 3-chloro-4-fluorophenyl moiety .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds, such as (3-chloro-4-fluorophenyl)sulfonyl proline, have been synthesized and used as building blocks in organic synthesis .

Scientific Research Applications

Sigma Receptor Ligands

A study explored the synthesis and evaluation of spiro[isobenzofuran-1(3H),4'-piperidines] and related derivatives as sigma ligands, identifying compounds with subnanomolar affinity and preference for the sigma 2 binding site. Structural factors influencing sigma 1/sigma 2 affinity and selectivity were investigated, highlighting the importance of N-substituents in achieving high affinity and selectivity for sigma 2 binding sites. Compounds with certain N-substituents exhibited high affinity for sigma 2 binding sites while retaining selectivity against sigma 1 binding sites. This research suggests the potential therapeutic relevance of these compounds due to their selective affinity for sigma 2 receptors (Moltzen, Perregaard, & Meier, 1995).

Antimicrobial Applications

Another study focused on the synthesis, voltammetric, and analytical applications of fluorine-substituted spirosteroidal thiazolidin-4-one derivatives of sulfa drugs. These compounds exhibited good antimicrobial activities against pathogenic Gram-positive, Gram-negative bacteria, and fungi, suggesting their potential as antimicrobial agents. This research highlights the versatile application of spiro compounds beyond receptor targeting, demonstrating their utility in antimicrobial resistance (Makki, Alfooty, Abdel-Rahman, & El-Shahawi, 2016).

Potential CNS Agents

Spiro[isobenzofuran-1(3H),4'-piperidines] have also been synthesized and evaluated for their potential as central nervous system (CNS) agents, focusing on their diuretic and antihypertensive properties. This research underscores the therapeutic potential of these compounds in treating hypertension and related cardiovascular conditions. The study reported species-specific diuretic and antihypertensive activity in rats, suggesting the need for further exploration in this area (Klioze & Novick, 1978).

Future Directions

While specific future directions for this compound are not available, similar compounds have been used in the development of new pharmaceuticals and in various areas of research .

properties

IUPAC Name

1'-(3-chloro-4-fluorophenyl)sulfonylspiro[2-benzofuran-3,4'-piperidine]-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClFNO4S/c19-15-11-12(5-6-16(15)20)26(23,24)21-9-7-18(8-10-21)14-4-2-1-3-13(14)17(22)25-18/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APNOALFNQRYRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12C3=CC=CC=C3C(=O)O2)S(=O)(=O)C4=CC(=C(C=C4)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.